1-(Bromomethyl)anthracene-9,10-dione
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Overview
Description
1-(Bromomethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromomethyl group attached to the anthracene-9,10-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. One common method includes the reaction of anthracene-9,10-dione with N-bromosuccinimide (NBS) in the presence of a solvent like chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The anthracene-9,10-dione moiety can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkylamines and thiols, often in the presence of a base like triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted anthracene derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of anthracene-9,10-dione, such as anthraquinone derivatives.
Scientific Research Applications
1-(Bromomethyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments, as well as in materials science for the development of new polymers and composites
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)anthracene-9,10-dione involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect cellular pathways and processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
9-(Bromomethyl)anthracene: Similar in structure but lacks the dione functionality.
Anthracene-9,10-dione: The parent compound without the bromomethyl group.
1,4-Dibromoanthracene-9,10-dione: Another brominated derivative with different substitution patterns
Uniqueness: 1-(Bromomethyl)anthracene-9,10-dione is unique due to the presence of both the bromomethyl group and the anthracene-9,10-dione moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
53488-76-9 |
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Molecular Formula |
C15H9BrO2 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
1-(bromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H9BrO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2 |
InChI Key |
ZIAQIHPONXZRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CBr |
Origin of Product |
United States |
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